[3-(3,4-Dimethoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl](4-phenylpiperazin-1-yl)methanone
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Overview
Description
3-(3,4-Dimethoxyphenyl)-4,5-dihydro-1,2-oxazol-5-ylmethanone: is a complex organic compound that features a unique combination of functional groups, including a dimethoxyphenyl group, an oxazoline ring, and a phenylpiperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,4-Dimethoxyphenyl)-4,5-dihydro-1,2-oxazol-5-ylmethanone typically involves multiple steps. One common approach is to start with the preparation of the oxazoline ring, followed by the introduction of the dimethoxyphenyl group and the phenylpiperazine moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Optimization of reaction conditions, including temperature, pressure, and catalyst selection, is crucial to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound is susceptible to nucleophilic substitution reactions, where functional groups can be replaced by nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology: In biological research, the compound can be used as a probe to study enzyme interactions and receptor binding. Its structural features make it a valuable tool for investigating biochemical pathways.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes. Its ability to interact with biological molecules makes it a candidate for drug discovery and development.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of 3-(3,4-Dimethoxyphenyl)-4,5-dihydro-1,2-oxazol-5-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
- 4-(4-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-ylmethanone
- 3-(3,4-Dimethoxyphenyl)-4,5-dihydro-1,2-oxazol-5-ylmethanone
Uniqueness: Compared to similar compounds, 3-(3,4-Dimethoxyphenyl)-4,5-dihydro-1,2-oxazol-5-ylmethanone stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C22H25N3O4 |
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Molecular Weight |
395.5 g/mol |
IUPAC Name |
[3-(3,4-dimethoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]-(4-phenylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C22H25N3O4/c1-27-19-9-8-16(14-20(19)28-2)18-15-21(29-23-18)22(26)25-12-10-24(11-13-25)17-6-4-3-5-7-17/h3-9,14,21H,10-13,15H2,1-2H3 |
InChI Key |
LARVBNPXXULYQC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(C2)C(=O)N3CCN(CC3)C4=CC=CC=C4)OC |
Origin of Product |
United States |
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